Thermal Stability: Melting Point Advantage vs. 2-Bromo-9H-carbazole
2-Bromo-7-methoxy-9H-carbazole exhibits a melting point of 284 °C, as reported in the TCI certificate of analysis . This is 29 °C higher than the melting point of 2-bromo-9H-carbazole (255 °C), which lacks the 7-methoxy substituent , and 52 °C higher than 2,7-dibromo-9H-carbazole (232 °C) . The 3-bromo-2-methoxy regioisomer melts at only 190–191 °C [1], a full 93–94 °C lower. Higher melting point correlates with greater crystalline lattice energy and is a practical proxy for thermal stability during vacuum thermal evaporation, a critical processing step in OLED device fabrication where materials must withstand sustained heating without decomposition.
| Evidence Dimension | Melting point (°C) — thermal stability indicator |
|---|---|
| Target Compound Data | 284 °C |
| Comparator Or Baseline | 2-Bromo-9H-carbazole: 255 °C; 2,7-Dibromo-9H-carbazole: 232 °C; 3-Bromo-2-methoxy-9H-carbazole: 190–191 °C |
| Quantified Difference | +29 °C vs. 2-bromo analog; +52 °C vs. 2,7-dibromo analog; +93–94 °C vs. 3-bromo-2-methoxy regioisomer |
| Conditions | Melting point determination per TCI/Fisher Scientific certificate of analysis; standard laboratory conditions |
Why This Matters
A 29–94 °C higher melting point reduces the risk of thermal degradation during vacuum sublimation purification and thermal evaporation deposition, directly affecting device fabrication yield and material reproducibility in OLED production.
- [1] ChemicalBook / yybyy.com. 3-Bromo-2-methoxy-9H-carbazole. Melting Point: 190–191 °C (ethyl acetate). CAS 890079-77-3. View Source
